molecular formula C12H10Cl2N2O B8302306 3,5-Dichloro-4-(phenoxymethyl)-2-pyridinamine

3,5-Dichloro-4-(phenoxymethyl)-2-pyridinamine

Cat. No.: B8302306
M. Wt: 269.12 g/mol
InChI Key: RJNXIXSQQVVMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-(phenoxymethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C12H10Cl2N2O and its molecular weight is 269.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

3,5-dichloro-4-(phenoxymethyl)pyridin-2-amine

InChI

InChI=1S/C12H10Cl2N2O/c13-10-6-16-12(15)11(14)9(10)7-17-8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,16)

InChI Key

RJNXIXSQQVVMEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C(=NC=C2Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium phenoxide was prepared by the reaction of phenol (250 mg, 2.7 mmol) and sodium hydride (60% in oil, 106 mg, 2.7 mmol) in dry THF (15 ml) at RT. The solvent was removed in vacuo and replaced with dry DMF (10 ml), 3,5-dichloro-4-(chloromethyl)-2-pyridinamine (300 mg, 1.2 mmol) was added and the mixture heated to 60° C. for 2.5 h. After cooling to RT, the reaction mixture was diluted with water (15 ml) and extracted with diethyl ether (4×15 ml). The combined ethereal extracts were washed with water and saturated brine, dried over MgSO4, then concentrated to a solid. This was crystallised from methylene chloride and hexane to give the title compound as a white solid (219 mg+2nd crop of 45 mg, 1.0 mmol):
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
3,5-dichloro-4-(chloromethyl)-2-pyridinamine
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

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